Sdm-8

Description

Properties

IUPAC Name |

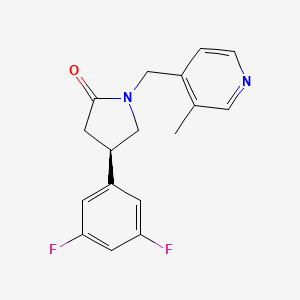

(4R)-4-(3,5-difluorophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O/c1-11-8-20-3-2-12(11)9-21-10-14(6-17(21)22)13-4-15(18)7-16(19)5-13/h2-5,7-8,14H,6,9-10H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTZBYZOWVBLBQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2242777-37-1 | |

| Record name | SDM-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242777371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDM-8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HJJ2N3UU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Sdm-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdm-8 is a novel difluoro-analog of UCB-J developed as a highly specific and high-affinity radioligand for the Synaptic Vesicle Glycoprotein 2A (SV2A)[1]. Primarily utilized as a Positron Emission Tomography (PET) radiotracer, [¹⁸F]Sdm-8 allows for the in vivo imaging and quantification of SV2A, serving as a critical biomarker for synaptic density in the brain[1][2][3]. Its application is particularly significant in the study of neurodegenerative disorders such as Alzheimer's disease, where synaptic loss is a key pathological feature[4]. This guide provides an in-depth overview of the mechanism of action of Sdm-8, detailing its molecular target, the associated signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: High-Affinity Binding to SV2A

The primary mechanism of action of Sdm-8 is its function as a potent and selective antagonist that binds to the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a 12-transmembrane domain protein integral to synaptic vesicles and is ubiquitously expressed in presynaptic terminals throughout the central nervous system.

The Role of SV2A in Synaptic Transmission

SV2A is critically involved in the regulation of neurotransmitter release, although its precise function is still under investigation. Current research suggests several key roles for SV2A:

-

Regulation of Vesicle Exocytosis: SV2A is believed to modulate the calcium-dependent release of neurotransmitters. It interacts with synaptotagmin-1, a primary calcium sensor, influencing the efficiency of synaptic vesicle fusion with the presynaptic membrane.

-

Vesicle Trafficking and Priming: The protein is involved in maintaining the pool of readily releasable vesicles at the presynaptic terminal, ensuring the fidelity of synaptic transmission during high-frequency neuronal firing.

-

Modulation of Neuronal Excitability: The functional importance of SV2A is highlighted by the fact that it is the molecular target for the anti-epileptic drug levetiracetam.

By binding to SV2A, Sdm-8 acts as a probe that allows for the visualization and quantification of the density of these synaptic vesicle proteins, which is directly correlated with the density of synapses.

Logical Flow of Sdm-8 Action

The utility of Sdm-8 as a research tool is predicated on a straightforward logical relationship: its binding directly reflects the abundance of its target, SV2A, which in turn is a proxy for synaptic density.

Caption: Logical workflow from Sdm-8 administration to synaptic density inference.

Quantitative Data

The binding characteristics and pharmacokinetic properties of Sdm-8 have been quantified in several key studies. The following tables summarize this data.

| Parameter | Value | Species | Reference |

| Binding Affinity (Kᵢ) | 0.58 nM | - | |

| LogP | 2.32 | - | |

| Plasma Free Fraction (fₚ) | 43 ± 2% | Rhesus Monkey | |

| Molar Activity | 241.7 MBq/nmol | - | |

| Radiochemical Purity | >98% | - |

Table 1: In Vitro Binding and Physicochemical Properties of Sdm-8.

| Brain Region | Binding Potential (BPND) | Species | Reference |

| Cingulate Cortex | 4.5 | Rhesus Monkey | |

| Putamen | ~0.38 (K₁) | Human | |

| Temporal Cortex | ~19.4 (VT) | Human | |

| Brainstem | 0.8 | Rhesus Monkey | |

| Centrum Semiovale | ~3.8 (VT) | Human |

Table 2: In Vivo Binding and Kinetic Parameters of [¹⁸F]Sdm-8. (Note: K₁ and VT are related to binding but are not direct measures of BPND).

Signaling Pathway and Application in Disease

Sdm-8 does not directly modulate a signaling pathway to elicit a therapeutic effect. Instead, its binding to SV2A provides a quantitative measure of synaptic density, which is altered in various neurological and psychiatric disorders. In Alzheimer's disease, for example, synaptic loss is an early and core feature of the pathology, correlating strongly with cognitive decline.

Studies have shown that SV2A expression is significantly decreased in the hippocampus of Alzheimer's patients. The use of [¹⁸F]Sdm-8 PET imaging can, therefore, visualize and quantify this synaptic loss in living patients, offering a powerful tool for early diagnosis, disease progression monitoring, and evaluating the efficacy of synapto-protective or synapto-restorative therapies.

Caption: Sdm-8 PET signal contrast between healthy and Alzheimer's disease states.

Experimental Protocols

The characterization of Sdm-8 and its radiolabeled form, [¹⁸F]Sdm-8, involved several key experimental procedures.

In Vitro SV2A Binding Affinity Assay

-

Objective: To determine the binding affinity (Kᵢ) of Sdm-8 for SV2A.

-

Methodology: A competitive radioligand binding assay was performed using human frontal cortex tissue homogenate.

-

Tissue Preparation: Human frontal cortex tissue was homogenized in a buffer solution.

-

Assay: The homogenate was incubated with a known concentration of a radiolabeled SV2A ligand (e.g., [³H]UCB-J) and varying concentrations of the competitor ligand, Sdm-8.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Analysis: The concentration of Sdm-8 that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation.

-

Radiosynthesis of [¹⁸F]Sdm-8

-

Objective: To label Sdm-8 with the positron-emitting isotope Fluorine-18.

-

Methodology: [¹⁸F]Sdm-8 was prepared via a substitution reaction on an iodonium ylide precursor.

-

Fluoride Production: [¹⁸F]Fluoride was produced via a cyclotron and trapped on an anion exchange cartridge.

-

Elution: The [¹⁸F]Fluoride was eluted into a reaction vessel containing the precursor and a phase-transfer catalyst (e.g., Kryptofix 2.2.2).

-

Radiolabeling Reaction: The reaction mixture was heated to allow for the nucleophilic substitution of the iodonium ylide with [¹⁸F]Fluoride.

-

Purification: The crude reaction mixture was purified using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected [¹⁸F]Sdm-8 fraction was formulated in a physiologically compatible solution for injection.

-

In Vivo PET Imaging in Non-Human Primates

-

Objective: To evaluate the pharmacokinetic properties and in vivo binding specificity of [¹⁸F]Sdm-8.

-

Methodology: PET scans were conducted on rhesus monkeys using a dedicated small animal PET scanner.

-

Animal Preparation: A rhesus monkey was anesthetized and positioned in the PET scanner. An arterial line was placed for blood sampling.

-

Radiotracer Injection: A bolus of [¹⁸F]Sdm-8 was administered intravenously.

-

PET Scan Acquisition: Dynamic PET data were acquired for 90-120 minutes.

-

Arterial Blood Sampling: Serial arterial blood samples were collected to measure the concentration of parent [¹⁸F]Sdm-8 and its radioactive metabolites over time, generating an arterial input function.

-

Blocking/Displacement Studies: To confirm binding specificity, scans were repeated after pre-treatment with a non-radioactive SV2A ligand (e.g., UCB-J or levetiracetam) or after administering a displacing dose of the ligand during the scan.

-

Data Analysis: Time-activity curves for various brain regions were generated. Kinetic modeling (e.g., one- or two-tissue compartment models) was applied using the arterial input function to calculate parameters such as the volume of distribution (VT) and the binding potential (BPND).

-

Caption: Experimental workflow for in vivo specificity validation of [¹⁸F]Sdm-8.

Conclusion

Sdm-8 is a highly specific ligand for the synaptic vesicle protein SV2A. Its mechanism of action is centered on its ability to bind reversibly and with high affinity to this presynaptic target. When labeled with Fluorine-18, [¹⁸F]Sdm-8 serves as an invaluable PET imaging agent that enables the non-invasive quantification of synaptic density in the living brain. This provides researchers and clinicians with a powerful biomarker to investigate the pathophysiology of a wide range of neurological and psychiatric conditions characterized by synaptic alterations and to assess the efficacy of novel therapeutic interventions aimed at preserving or restoring synaptic health.

References

- 1. Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Sdm-8: A High-Affinity Ligand for Synaptic Vesicle Glycoprotein 2A (SV2A)

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of Sdm-8, a novel ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a crucial protein involved in synaptic vesicle transport, exocytosis, and neurotransmitter release, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease and epilepsy.[1][2] Sdm-8, a difluoro-analog of UCB-J, has demonstrated high binding affinity and specificity for SV2A, positioning it as a valuable tool for both research and potential clinical applications, such as in vivo imaging using Positron Emission Tomography (PET).[1][3]

Quantitative Binding Affinity Data

The binding affinity of Sdm-8 and other relevant ligands for SV2A is summarized in the table below. This data facilitates a comparative analysis of their potency.

| Compound | Binding Affinity (Ki) | Species/Tissue | Radioligand Used | Reference |

| Sdm-8 ((R)-13) | 0.58 nM | Rat Brain Homogenates | ¹⁸F-SDM-2 | [1] |

| UCB-J | 0.27 nM | Rat Brain Homogenates | ¹⁸F-SDM-2 | |

| (S)-enantiomer of Sdm-8 ((S)-13) | 116 nM | Rat Brain Homogenates | ¹⁸F-SDM-2 | |

| SDM-16 | 0.9 nM | Human SV2A | [³H]UCB-J | |

| Levetiracetam | 2.1 µM | Not Specified | Not Specified |

Experimental Protocol: In Vitro Radioligand Competition Binding Assay

The determination of the binding affinity of Sdm-8 for SV2A was primarily achieved through in vitro radioligand competition binding assays. The following protocol is a synthesized representation of the methodologies described in the cited literature.

Objective: To determine the inhibition constant (Ki) of Sdm-8 for SV2A by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Test Compound: Sdm-8

-

Radioligand: ¹⁸F-SDM-2 or [³H]ucb 30889

-

Tissue Source: Rat brain homogenates or transfected cells expressing SV2A isoforms.

-

Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.

-

Competitor (for non-specific binding): Levetiracetam (LEV) at a high concentration (e.g., 1 mM).

-

Instrumentation: Scintillation counter or gamma counter, filter plates (e.g., GF/B).

Procedure:

-

Tissue Preparation:

-

Homogenize rat brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a series of tubes or wells, combine a fixed amount of brain homogenate protein with a fixed concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889).

-

Add increasing concentrations of the test compound, Sdm-8.

-

Include control tubes for:

-

Total Binding: Brain homogenate and radioligand only.

-

Non-specific Binding: Brain homogenate, radioligand, and a saturating concentration of a known SV2A ligand (e.g., Levetiracetam) to block all specific binding.

-

-

-

Incubation: Incubate the assay mixtures for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a filter plate (e.g., GF/B) to trap the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold PBS to remove unbound radioligand.

-

-

Quantification:

-

Lyse the cells or solubilize the filter-bound material (e.g., with 0.1 N NaOH).

-

Measure the radioactivity in each sample using a scintillation or gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Sdm-8 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Sdm-8 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Sdm-8 that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow: Radioligand Competition Assay

References

- 1. Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

Technical Guide: Sdm-8 (SynVesT-1) - A PET Radiotracer for In Vivo Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sdm-8, also known as SynVesT-1, is a high-affinity ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals and a key biomarker for synaptic density.[1][2][3] Its fluorine-18 radiolabeled counterpart, [¹⁸F]Sdm-8, is a positron emission tomography (PET) radiotracer developed for the in vivo quantification of SV2A.[1][2] Given that synaptic loss is a hallmark of various neurodegenerative and psychiatric disorders such as Alzheimer's disease, epilepsy, and Parkinson's disease, [¹⁸F]Sdm-8 serves as a critical tool for disease diagnosis, tracking progression, and evaluating the efficacy of novel therapeutic interventions. This document provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of Sdm-8.

Chemical Structure and Properties

Sdm-8 is a difluoro-analog of UCB-J. The chemical and physical properties of Sdm-8 are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of Sdm-8

| Property | Value | Source |

| IUPAC Name | (4R)-4-(3,5-difluorophenyl)-1-[(3-methyl-4-pyridinyl)methyl]pyrrolidin-2-one | |

| Synonyms | SynVesT-1, MNI-1126 | |

| CAS Number | 2242777-37-1 | |

| Molecular Formula | C₁₇H₁₆F₂N₂O | |

| Molecular Weight | 302.32 g/mol | |

| logP | 2.32 |

Table 2: Physicochemical and Radiochemical Properties of [¹⁸F]Sdm-8

| Property | Value | Source |

| Molar Activity | 241.7 MBq/nmol (at end of synthesis) | |

| Radiochemical Purity | >98% | |

| Enantiomeric Purity | >98% | |

| Radiochemical Yield | ~19% (isolated, decay-uncorrected) |

Biological Target and Signaling Pathway

The primary biological target of Sdm-8 is the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is an integral membrane protein found on synaptic vesicles and is involved in the regulation of neurotransmitter release through its interaction with synaptotagmin, a key calcium sensor in vesicular exocytosis. By binding to SV2A, [¹⁸F]Sdm-8 allows for the non-invasive quantification of synaptic density in the brain.

Experimental Protocols

Synthesis of [¹⁸F]Sdm-8

The radiosynthesis of [¹⁸F]Sdm-8 is achieved through a copper-mediated radiofluorination of the corresponding enantiomerically pure trimethyltin precursor.

Detailed Protocol:

-

[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Radiofluorination: The enantiopure trimethyltin precursor ((R)-18) is reacted with [¹⁸F]fluoride in the presence of a copper(II) triflate/pyridine complex at 110 °C.

-

Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected radioactive fraction is reformulated into a sterile saline solution suitable for intravenous injection.

-

Quality Control: The final product undergoes rigorous quality control testing to determine radiochemical purity, molar activity, enantiomeric purity, and residual solvent levels.

In Vitro SV2A Binding Assay

The binding affinity of Sdm-8 for SV2A was determined using a competitive binding assay with [³H]UCB-J, a known high-affinity SV2A radioligand, in rat brain homogenates.

Detailed Protocol:

-

Tissue Preparation: Whole rat brains are homogenized in a buffer solution.

-

Incubation: Aliquots of the brain homogenate are incubated with a fixed concentration of [³H]UCB-J and varying concentrations of Sdm-8.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

The determined Kᵢ value for Sdm-8 was 0.58 nM .

In Vivo PET Imaging in Nonhuman Primates

The in vivo characteristics of [¹⁸F]Sdm-8 were evaluated in rhesus monkeys using PET imaging.

Detailed Protocol:

-

Animal Preparation: Rhesus monkeys are anesthetized and catheters are placed for radiotracer injection and arterial blood sampling.

-

Radiotracer Injection: A bolus of [¹⁸F]Sdm-8 is administered intravenously.

-

PET Scan: A dynamic PET scan is acquired for a duration of 90 to 140 minutes.

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure plasma radioactivity and determine the fraction of unmetabolized parent radiotracer.

-

Image Reconstruction: PET data are reconstructed and corrected for attenuation, scatter, and radioactive decay.

-

Data Analysis: Regional time-activity curves are generated. Kinetic modeling is applied to these curves, using the arterial input function, to estimate parameters such as the volume of distribution (V_T) and the binding potential (BP_ND). Standardized uptake values (SUV) are also calculated.

In Vivo Pharmacokinetics and Brain Uptake

Table 3: In Vivo Pharmacokinetic and Brain Uptake Data for [¹⁸F]Sdm-8 in Rhesus Monkeys

| Parameter | Value | Source |

| Peak SUV in Gray Matter | > 8 | |

| Time to Peak Uptake | ~30 minutes | |

| Parent Fraction in Plasma at 30 min | 42 ± 13% | |

| Plasma Free Fraction (f_p) | 43 ± 2% | |

| Regional Binding Potential (BP_ND) | 0.8 (brainstem) to 4.5 (cingulate cortex) |

In vivo studies in rhesus monkeys demonstrated that [¹⁸F]Sdm-8 readily crosses the blood-brain barrier and shows high uptake in the brain, with a distribution pattern consistent with known SV2A densities. The kinetics were fast and reversible, and displacement studies with levetiracetam confirmed the specific binding to SV2A.

Conclusion

Sdm-8 and its radiolabeled analog [¹⁸F]Sdm-8 are potent and selective ligands for SV2A. The favorable in vitro and in vivo properties of [¹⁸F]Sdm-8, including high brain uptake, appropriate kinetics, and high specific binding, establish it as a valuable PET radiotracer for the quantitative assessment of synaptic density in the living brain. Its use in clinical research holds significant promise for advancing our understanding of the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutics.

References

- 1. Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Sdm-8 as a Biomarker for Synaptic Density: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic loss is a fundamental pathological hallmark of numerous neurodegenerative and psychiatric disorders, correlating strongly with cognitive decline. The ability to non-invasively quantify synaptic density in the living human brain is therefore a critical unmet need for understanding disease progression and evaluating the efficacy of novel therapeutic interventions. The radiotracer ¹⁸F-SDM-8, also known as ¹⁸F-SynVesT-1, has emerged as a promising biomarker for positron emission tomography (PET) imaging of synaptic density. This technical guide provides a comprehensive overview of ¹⁸F-SDM-8, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and relevant signaling pathways.

Core Principles: Targeting SV2A

¹⁸F-SDM-8 is a radiolabeled analog of the anti-epileptic drug levetiracetam that exhibits high and specific binding affinity to the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a transmembrane protein ubiquitously expressed in the synaptic vesicles of both excitatory and inhibitory neurons, making it an excellent surrogate marker for overall synaptic density. By imaging the distribution and concentration of ¹⁸F-SDM-8 in the brain using PET, researchers can obtain a quantitative measure of synaptic density.

Quantitative Data Summary

The following tables summarize key quantitative parameters of ¹⁸F-SDM-8/¹⁸F-SynVesT-1 from various preclinical and clinical studies, facilitating a comparative analysis of its properties.

Table 1: In Vitro and Radiosynthesis Properties

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.58 nM | Rhesus Monkey Brain | [1] |

| 0.27 nM (for UCB-J) | Rhesus Monkey Brain | [2] | |

| Radiochemical Yield | 1-2% (initial report) | Automated Synthesis | [2] |

| 19.5 ± 0.5% (optimized) | Automated Synthesis | [3][4] | |

| 24% (from trimethyltin precursor) | Manual Synthesis | ||

| Molar Activity | 61.3 MBq/nmol | Automated Synthesis | |

| 241.7 MBq/nmol | Manual Synthesis | ||

| 330 ± 60 GBq/μmol | GMP Production | ||

| Radiochemical Purity | >98% | Multiple methods | |

| Enantiomeric Purity | >98% | GMP Production |

Table 2: Preclinical In Vivo Data (Rhesus Monkey)

| Parameter | Value | Measurement Details | Reference |

| Peak Brain Uptake (SUV) | > 8 | Frontal Cortex, Putamen | |

| Time to Peak Uptake | ~30 minutes | ||

| Parent Fraction in Plasma @ 30 min | 42 ± 13% | ||

| Plasma Free Fraction (fp) | 43 ± 2% | ||

| Binding Potential (BPnd) | 0.8 (Brainstem) - 4.5 (Cingulate Cortex) | 1-Tissue Compartment Model |

Table 3: Human In Vivo Data

| Parameter | Value | Measurement Details | Reference |

| Peak Brain Uptake (SUV) | ~10 | Putamen | |

| Time to Peak Uptake | 5-20 minutes | ||

| Parent Fraction in Plasma @ 60 min | 26 ± 9% | ||

| Plasma Free Fraction (fp) | 0.31 ± 0.01 | ||

| Total Distribution Volume (VT) Range | 3.8 (Centrum Semiovale) - 19.4 (Temporal Cortex) mL/cm³ | 1-Tissue Compartment Model | |

| Binding Potential (BPnd) Range | 2.5 (Globus Pallidus) - 4.5 (Putamen) | 1-Tissue Compartment Model | |

| Levetiracetam Occupancy | 85.7% | 20 mg/kg dose |

Signaling Pathways and Experimental Workflows

SV2A's Role in the Synaptic Vesicle Cycle

SV2A is critically involved in the trafficking and function of synaptotagmin-1 (Syt1), the primary calcium sensor for synchronous neurotransmitter release. SV2A facilitates the proper localization of Syt1 to synaptic vesicles during endocytosis, ensuring a pool of release-ready vesicles.

Caption: Role of SV2A in the synaptic vesicle cycle.

¹⁸F-SDM-8 Radiosynthesis Workflow

The radiosynthesis of ¹⁸F-SDM-8 is typically achieved through a copper-mediated ¹⁸F-fluorination of a suitable precursor. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for ¹⁸F-SDM-8 radiosynthesis.

PET Imaging and Data Analysis Workflow

A typical workflow for acquiring and analyzing ¹⁸F-SDM-8 PET data to quantify synaptic density involves several key steps from image acquisition to kinetic modeling.

Caption: Workflow for PET imaging and data analysis.

Experimental Protocols

Automated Radiosynthesis of ¹⁸F-SDM-8 (¹⁸F-SynVesT-1)

This protocol is a generalized summary based on published Good Manufacturing Practice (GMP) procedures.

Instrumentation: Automated synthesis module (e.g., TracerMaker).

Reagents and Materials:

-

[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron.

-

Anion exchange cartridge (e.g., Chromafix-PS-HCO₃).

-

Elution solution: Potassium triflate (KOTf) and potassium carbonate (K₂CO₃) in acetonitrile/water.

-

Precursor: (R)-4-(3-fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one.

-

Copper(II) trifluoromethanesulfonate pyridine complex ([Cu(OTf)₂(py)₄]).

-

Reaction solvent: N,N-Dimethylformamide (DMF) or similar high-boiling point polar aprotic solvent.

-

HPLC system for purification.

-

Sterile filters for formulation.

Procedure:

-

[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

-

Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using the elution solution.

-

Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of inert gas (e.g., argon) at elevated temperature (e.g., 110°C).

-

Radiofluorination Reaction: Add the precursor and the copper mediator dissolved in the reaction solvent to the dried [¹⁸F]fluoride. Heat the reaction mixture at a high temperature (e.g., 120-150°C) for a specified time (e.g., 10-15 minutes).

-

Purification: After cooling, dilute the reaction mixture and inject it onto a semi-preparative HPLC column to separate ¹⁸F-SDM-8 from unreacted fluoride and other byproducts.

-

Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, pyrogen-free physiological solution (e.g., saline with a small percentage of ethanol).

-

Quality Control: Perform quality control tests on the final product, including radiochemical purity, enantiomeric purity, pH, and sterility.

In Vivo PET Imaging in Human Subjects

This protocol is based on first-in-human studies.

Subject Preparation:

-

Obtain informed consent.

-

Subjects should fast for at least 4 hours prior to the scan.

-

Insert an arterial line for blood sampling and an intravenous line for tracer injection.

PET Scan Acquisition:

-

Position the subject in the PET scanner with their head immobilized.

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus injection of ¹⁸F-SDM-8 (e.g., ~185 MBq).

-

Acquire dynamic PET data in list mode for a duration of 60 to 120 minutes.

-

Simultaneously, draw arterial blood samples manually or using an automated system to measure the radioactivity in whole blood and plasma over the course of the scan.

Plasma Analysis:

-

Centrifuge blood samples to separate plasma.

-

Analyze plasma samples using radio-HPLC to determine the fraction of radioactivity corresponding to the unmetabolized parent tracer over time.

-

Measure the plasma free fraction (fp).

Image Processing and Data Analysis:

-

Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.

-

Perform motion correction on the dynamic images.

-

Co-register the PET images to the subject's structural MRI.

-

Delineate regions of interest (ROIs) on the co-registered MRI.

-

Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration against time.

-

Perform kinetic modeling of the regional TACs using the metabolite-corrected arterial plasma input function. The one-tissue compartment (1TC) model is often preferred for its stability in estimating the total distribution volume (V_T).

-

Calculate the binding potential (BP_ND) using the V_T from a target region and a reference region with negligible specific binding (e.g., centrum semiovale). BP_ND = (V_T_target / V_T_reference) - 1.

-

Alternatively, for studies without arterial sampling, the standardized uptake value ratio (SUVR) can be calculated using a late-scan time window (e.g., 60-90 minutes post-injection) and a reference region.

Conclusion

¹⁸F-SDM-8 (¹⁸F-SynVesT-1) is a robust and well-characterized PET radiotracer for the in vivo quantification of synaptic density. Its high affinity and specificity for SV2A, coupled with favorable pharmacokinetic properties, make it an invaluable tool for researchers and drug developers in the fields of neurodegenerative and psychiatric diseases. The standardized protocols for its synthesis and for PET data acquisition and analysis will facilitate its application in multicenter clinical trials aimed at understanding the role of synaptic loss in disease and evaluating the efficacy of synapto-protective or synaptogenic therapies.

References

The Role of Synaptic Vesicle Glycoprotein 2A in Neurodegeneration: A Technical Guide

Affiliation: Google Research

Abstract

Synaptic vesicle glycoprotein 2A (SV2A) is a crucial transmembrane protein residing in synaptic vesicles, playing a pivotal role in the regulation of neurotransmitter release.[1][2][3] Its ubiquitous expression throughout the central nervous system has positioned it as a reliable biomarker for synaptic density.[1][4] While its role in epilepsy is well-established, with SV2A being the direct target of the antiepileptic drug levetiracetam, a growing body of evidence implicates SV2A in the pathophysiology of various neurodegenerative diseases. This technical guide provides an in-depth exploration of the role of SV2A in neurodegeneration, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction: SV2A and its Function in the Healthy Brain

Synaptic vesicle glycoprotein 2A (SV2A) is one of three isoforms of the SV2 protein family (SV2A, SV2B, and SV2C) and is the most abundantly expressed throughout the brain. It is an integral component of the synaptic vesicle membrane, essential for the proper functioning of synapses. The primary role of SV2A is in the regulation of synaptic vesicle exocytosis and neurotransmitter release. While the precise mechanism is still under investigation, it is understood that SV2A influences the calcium-dependent release of neurotransmitters. One of its key interactions is with synaptotagmin-1, a calcium sensor that triggers vesicle fusion. SV2A is believed to be involved in the proper trafficking and localization of synaptotagmin-1 to synaptic vesicles, thereby ensuring efficient and synchronous neurotransmitter release.

SV2A as a Biomarker of Synaptic Density in Neurodegeneration

A hallmark of many neurodegenerative diseases is the loss of synapses, which often precedes neuronal death and correlates strongly with cognitive decline. Given its ubiquitous presence in presynaptic terminals, SV2A has emerged as a valuable in vivo biomarker for synaptic density. The ability to quantify SV2A levels in the living brain provides a powerful tool to track disease progression and evaluate the efficacy of potential therapeutic interventions.

Alzheimer's Disease

In Alzheimer's disease (AD), significant reductions in SV2A levels have been observed in brain regions critical for memory and cognition, such as the hippocampus. Studies have shown a direct correlation between reduced SV2A density, as measured by Positron Emission Tomography (PET), and the severity of cognitive impairment. Furthermore, SV2A expression is reportedly downregulated in areas of amyloid-beta (Aβ) deposition, and SV2A deficiency has been linked to an increase in both Aβ and hyperphosphorylated tau. This suggests a close interplay between SV2A, synaptic integrity, and the core pathologies of AD.

Parkinson's Disease

In Parkinson's disease (PD), synaptic loss is a key feature of the neurodegenerative process. Studies have demonstrated a significant reduction of SV2A in the substantia nigra and other brainstem nuclei of PD patients. This loss of synaptic density in critical motor control regions likely contributes to the motor symptoms characteristic of the disease.

Other Neurodegenerative Disorders

Reduced SV2A levels have also been reported in other neurodegenerative conditions, including frontotemporal dementia and dementia with Lewy bodies, highlighting the broad relevance of synaptic loss across these disorders.

Quantitative Data on SV2A in Neurodegeneration

The following tables summarize key quantitative findings from studies investigating SV2A in neurodegenerative diseases.

Table 1: SV2A Reduction in Alzheimer's Disease

| Brain Region | Method | % Reduction in AD vs. Controls | Reference |

| Hippocampus | PET with [11C]UCB-J | ~25-41% | |

| Medial Temporal Lobe | PET with [11C]UCB-J | Significant reduction | |

| Neocortical Areas | PET with [11C]UCB-J | Significant reduction | |

| Frontal Cortex | Autoradiography with [3H]-UCB-J | No significant difference | |

| Hippocampus | Immunohistochemistry | Down-regulated |

Table 2: SV2A Reduction in Parkinson's Disease

| Brain Region | Method | % Reduction in PD vs. Controls | Reference |

| Substantia Nigra | PET with [11C]UCB-J | Up to 45% | |

| Red Nucleus | PET with [11C]UCB-J | ~31% | |

| Locus Coeruleus | PET with [11C]UCB-J | ~17% | |

| Substantia Nigra | Autoradiography | ~17% |

Table 3: SV2A Binding Affinity and Density

| Ligand | Parameter | Value | Species/System | Reference |

| [11C]UCB-J | Kd | 3.4 nM | Rhesus Macaque (in vivo) | |

| [11C]UCB-J | Bmax | 125-350 nM | Rhesus Macaque (in vivo) | |

| Levetiracetam Analogs | pIC50 | Highly correlated with antiseizure potency | Mouse Brain |

Key Signaling Pathways Involving SV2A

SV2A and Synaptotagmin-1 Interaction in Neurotransmitter Release

SV2A plays a critical role in the regulation of synchronous neurotransmitter release through its interaction with synaptotagmin-1. This process is essential for normal synaptic function.

Caption: SV2A regulates the localization of Synaptotagmin-1 to synaptic vesicles.

SV2A and the PI3K Signaling Pathway in Alzheimer's Disease

Recent studies suggest that SV2A may influence the pathogenesis of Alzheimer's disease through the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Upregulation of SV2A has been shown to down-regulate PI3K, a pathway known to be involved in neuronal survival and synaptic plasticity.

Caption: SV2A may mitigate AD pathology by inhibiting the PI3K signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SV2A in the context of neurodegeneration.

In Vivo Quantification of SV2A using PET Imaging with [11C]UCB-J

Positron Emission Tomography (PET) with the radiotracer [11C]UCB-J allows for the non-invasive quantification of SV2A density in the living brain.

Caption: Workflow for SV2A quantification using [11C]UCB-J PET imaging.

Protocol:

-

Radiotracer Synthesis and Quality Control:

-

[11C]UCB-J is synthesized via C-11C-methylation of the 3-pyridyl trifluoroborate precursor with [11C]methyl iodide using the Suzuki-Miyaura cross-coupling method.

-

Radiochemical purity is assessed by high-performance liquid chromatography (HPLC) and should be >98%.

-

Molar activity is determined to ensure a high specific binding signal.

-

-

Subject Preparation and PET Scan Acquisition:

-

Subjects are positioned in the PET scanner, and a transmission scan for attenuation correction is performed.

-

[11C]UCB-J is administered intravenously as a bolus injection.

-

Dynamic PET data are acquired for 90-120 minutes.

-

For absolute quantification, arterial blood sampling may be performed to obtain an input function.

-

-

Image Reconstruction and Data Analysis:

-

PET data are reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.

-

Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.

-

Time-activity curves (TACs) are generated for each ROI.

-

Kinetic modeling, such as the one-tissue compartment model, is applied to the TACs to estimate the total volume of distribution (VT).

-

Alternatively, simplified reference tissue models can be used to estimate the binding potential (BPND), which is proportional to SV2A density.

-

Immunohistochemistry (IHC) for SV2A in Brain Tissue

IHC is used to visualize the distribution and relative abundance of SV2A in post-mortem brain tissue sections.

Protocol:

-

Tissue Preparation:

-

Formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections (10-20 µm) are used.

-

FFPE sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) or an EDTA buffer (pH 8.0).

-

-

Immunostaining:

-

Sections are blocked with a solution containing normal serum (e.g., 5% goat serum) and a detergent (e.g., 0.1% Triton X-100) in phosphate-buffered saline (PBS) for 1 hour at room temperature.

-

Sections are incubated with a primary antibody against SV2A (e.g., rabbit polyclonal) overnight at 4°C. The optimal antibody dilution should be determined empirically, but a starting point of 1:500 is common.

-

After washing in PBS, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1-2 hours at room temperature.

-

Sections are counterstained with a nuclear stain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Slides are coverslipped with an anti-fade mounting medium.

-

Images are acquired using a fluorescence or confocal microscope.

-

Quantitative analysis of SV2A immunoreactivity can be performed using image analysis software to measure staining intensity or the area of positive staining.

-

Western Blotting for SV2A Quantification

Western blotting is used to quantify the relative levels of SV2A protein in brain tissue homogenates.

Protocol:

-

Protein Extraction and Quantification:

-

Brain tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBS-T)).

-

The membrane is incubated with a primary antibody against SV2A (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

-

After washing in TBS-T, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) for normalization.

-

-

Densitometric Analysis:

-

The band intensities are quantified using densitometry software.

-

The relative SV2A protein level is expressed as the ratio of the SV2A band intensity to the loading control band intensity.

-

[3H]-UCB-J Autoradiography in Brain Sections

Autoradiography with the tritiated ligand [3H]-UCB-J provides a high-resolution method to quantify SV2A binding sites in post-mortem brain sections.

Protocol:

-

Section Preparation:

-

Frozen brain sections (20 µm) are thaw-mounted onto microscope slides and dried.

-

-

Incubation:

-

Slides are incubated with [3H]-UCB-J (e.g., 1-5 nM) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60-90 minutes at room temperature.

-

Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a competing ligand (e.g., 10 µM levetiracetam).

-

-

Washing and Drying:

-

Sections are washed in ice-cold binding buffer to remove unbound radioligand, followed by a brief rinse in distilled water.

-

Slides are dried rapidly under a stream of cool air.

-

-

Exposure and Imaging:

-

Slides are apposed to a phosphor imaging plate or autoradiographic film along with calibrated tritium standards for several days to weeks.

-

The imaging plate is scanned, or the film is developed.

-

-

Data Analysis:

-

The optical density of the autoradiograms is measured in specific brain regions using image analysis software.

-

The optical density values are converted to radioactivity concentrations (fmol/mg tissue equivalent) using the calibration curve generated from the tritium standards.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Therapeutic Implications and Future Directions

The growing understanding of SV2A's role in neurodegeneration opens up new avenues for therapeutic development. Modulators of SV2A function, beyond their current use in epilepsy, may hold promise for preserving synaptic integrity and function in diseases like AD and PD. Future research should focus on:

-

Longitudinal SV2A PET studies: To track the progression of synaptic loss in individuals at risk for or in the early stages of neurodegenerative diseases.

-

Correlation with other biomarkers: To further elucidate the relationship between synaptic loss and other pathological hallmarks of neurodegeneration.

-

Development of novel SV2A modulators: To explore the therapeutic potential of enhancing SV2A function to protect synapses.

-

Refinement of experimental techniques: To improve the sensitivity and specificity of SV2A quantification methods.

Conclusion

Synaptic vesicle glycoprotein 2A has emerged as a critical player in the field of neurodegeneration. Its role as a reliable biomarker for synaptic density, quantifiable in vivo with PET imaging, provides an invaluable window into the disease process. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of neurodegenerative diseases and developing novel therapeutic strategies targeting synaptic health.

References

- 1. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 2. lab.moffitt.org [lab.moffitt.org]

- 3. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain | Semantic Scholar [semanticscholar.org]

Physicochemical and Radiochemical Properties

An in-depth analysis of the available scientific literature reveals that Sdm-8, more specifically designated as [¹⁸F]SDM-8, is not a therapeutic agent but a highly specialized radiotracer for Positron Emission Tomography (PET) imaging. Its primary application is the in vivo quantification of Synaptic Vesicle Glycoprotein 2A (SV2A), a crucial biomarker for synaptic density in the brain. Consequently, its safety and toxicology profile has been evaluated within the specific context of its use as a diagnostic imaging agent, which differs significantly from the comprehensive toxicological assessment required for therapeutic drugs.

This technical guide provides a detailed overview of the preclinical and clinical evaluation of [¹⁸F]SDM-8, focusing on the data relevant to its safety and use in research and drug development.

[¹⁸F]SDM-8 is a fluorinated analog of UCB-J, developed to offer the advantages of the longer half-life of Fluorine-18 (¹⁸F) for PET imaging.[1] It is also known by the names [¹⁸F]SynVesT-1 and [¹⁸F]MNI-1126.[2][3] The synthesis of [¹⁸F]SDM-8 is performed through established radiolabeling methods.[4]

| Property | Value | Reference |

| Molar Activity | 241.7 MBq/nmol | [5] |

| Radiochemical Purity | >98% | |

| LogP | 2.32 |

In Vitro Binding Profile

The binding affinity and specificity of SDM-8 for its target, SV2A, have been characterized through in vitro radioligand competition binding assays.

| Parameter | Value | Species | Assay Details | Reference |

| Kᵢ | 0.58 nM | Rat | Brain homogenates with ¹⁸F-SDM-2 as radioligand |

Experimental Protocol: Radioligand Competition Binding Assay

The in vitro binding affinity of SDM-8 to SV2A was determined using a competitive binding assay with rat brain homogenates. In this assay, varying concentrations of non-radioactive SDM-8 are used to compete with a fixed concentration of a radiolabeled ligand (in this case, ¹⁸F-SDM-2) for binding to SV2A receptors present in the brain tissue homogenate. The concentration of SDM-8 that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value, or inhibition constant, is then calculated from the IC₅₀, providing a measure of the affinity of SDM-8 for the SV2A receptor.

Preclinical In Vivo Evaluation

The in vivo characteristics of [¹⁸F]SDM-8 have been extensively studied in nonhuman primates, primarily rhesus monkeys. These studies are crucial for establishing the tracer's suitability for human use.

| Parameter | Species | Value/Observation | Reference |

| Brain Uptake | Rhesus Monkey | Very high, with peak Standardized Uptake Value (SUV) > 8 | |

| Kinetics | Rhesus Monkey | Fast and reversible | |

| Binding Specificity | Rhesus Monkey | Binding is reversible and specific to SV2A, as demonstrated by displacement and blocking studies with levetiracetam and UCB-J. | |

| Regional Binding Potential (BPND) | Rhesus Monkey | Ranged from 0.8 (brainstem) to 4.5 (cingulate cortex) | |

| Metabolism | Rhesus Monkey | Moderate metabolism; 42 ± 13% of parent radiotracer remaining at 30 min post-injection. | |

| Plasma Free Fraction (fp) | Rhesus Monkey | High, at 43 ± 2% |

Experimental Protocol: In Vivo PET Imaging in Nonhuman Primates

Rhesus monkeys undergo PET scans following an intravenous injection of [¹⁸F]SDM-8. Dynamic imaging is performed to measure the uptake and distribution of the tracer in the brain over time. To confirm the specificity of the tracer for SV2A, blocking or displacement studies are conducted. In a blocking study, a non-radioactive drug that binds to SV2A (like levetiracetam) is administered before the tracer. In a displacement study, the competing drug is given after the tracer has reached equilibrium in the brain. A significant reduction in the PET signal in brain regions rich in SV2A confirms the specific binding of [¹⁸F]SDM-8. Arterial blood sampling is often performed to measure the concentration of the radiotracer in plasma over time, which is necessary for quantitative kinetic modeling.

Clinical Evaluation and Safety Profile

[¹⁸F]SDM-8 has been used in human clinical trials for PET imaging of synaptic density in various neurological and psychiatric disorders, including Alzheimer's disease. The safety information available is derived from these clinical imaging studies.

In the context of a PET radiotracer, "safety" primarily refers to:

-

Tolerability: The absence of pharmacological effects or adverse reactions from the microdose of the compound administered.

-

Radiation Safety: The risks associated with the radiation dose from the attached radionuclide (¹⁸F).

Clinical studies have shown that [¹⁸F]SDM-8 is well-tolerated in humans, with no significant adverse events reported. The doses of SDM-8 administered for PET imaging are in the microgram range, which is too low to exert any pharmacological effect. The radiation exposure from a [¹⁸F]SDM-8 PET scan is comparable to other routine diagnostic imaging procedures and is considered safe for clinical use.

Signaling Pathway and Mechanism of Action

[¹⁸F]SDM-8 functions by binding to SV2A, a protein located on the membrane of synaptic vesicles in neurons. The density of SV2A is directly correlated with the density of synapses. By imaging the distribution and concentration of [¹⁸F]SDM-8 in the brain, researchers can obtain a quantitative measure of synaptic density. This is particularly valuable for studying neurodegenerative diseases where synaptic loss is a key pathological feature.

References

In Vitro Characterization of Sdm-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdm-8, also known as SynVesT-1, is a potent and selective ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A), a key protein involved in the regulation of neurotransmitter release. This document provides a comprehensive in vitro characterization of Sdm-8, summarizing its binding affinity, exploring its role in relevant signaling pathways, and detailing experimental protocols for its assessment. This guide is intended to serve as a technical resource for researchers and professionals in drug development and neuroscience.

Introduction

Synaptic vesicle glycoprotein 2A (SV2A) is an integral membrane protein found in synaptic vesicles and is crucial for the proper functioning of synapses. It is the molecular target of the anti-epileptic drug levetiracetam and its analogs. Sdm-8 has emerged as a valuable research tool and potential diagnostic agent for neurodegenerative diseases due to its high affinity and selectivity for SV2A, allowing for the in vivo imaging and quantification of synaptic density via Positron Emission Tomography (PET).[1][2] A thorough understanding of its in vitro characteristics is essential for its application in research and clinical development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C17H16F2N2O | [3][4] |

| Alternate Names | SynVesT-1, [18F]MNI-1126 | [3] |

In Vitro Binding Affinity for SV2A

Sdm-8 exhibits high-affinity binding to its target, SV2A. The following table summarizes the key binding parameters determined through various in vitro assays.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Ki | 0.58 nM | Not Specified | In vitro binding assay | |

| Kd | 19.6 ± 1.38 nM | Mouse brain homogenate | Homologous competitive binding assay | |

| Bmax | 4.54 pmol/mg protein | Mouse brain homogenate | Homologous competitive binding assay | |

| Kd | 9.8 ± 1.7 nM | Mouse brain sections | Autoradiography saturation binding | |

| Bmax | 18 ± 1 pmol/mg protein | Mouse brain sections | Autoradiography saturation binding |

Signaling Pathways

The primary function of SV2A is to modulate the calcium-dependent release of neurotransmitters. Sdm-8, as a ligand for SV2A, is expected to influence signaling pathways related to this process.

Calcium-Dependent Neurotransmitter Release

SV2A interacts with synaptotagmin-1, a key calcium sensor that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter release. The binding of calcium to synaptotagmin-1 induces a conformational change that allows it to interact with the SNARE complex and the plasma membrane, facilitating vesicle fusion. By binding to SV2A, Sdm-8 may modulate this intricate process.

PI3K/Akt Signaling Pathway

Emerging evidence suggests a potential role for SV2A in modulating the PI3K/Akt signaling pathway. Studies have shown that overexpression of SV2A can lead to a downregulation of PI3K. This pathway is crucial for cell growth, proliferation, and survival. The interaction of Sdm-8 with SV2A could, therefore, have downstream effects on this signaling cascade.

Experimental Protocols

Competitive Radioligand Binding Assay for SV2A

This protocol is adapted from a method used for the characterization of [3H]UCB-J, a structurally related SV2A ligand. It can be used to determine the binding affinity (Ki) of Sdm-8.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sdm-8 for the binding of a radiolabeled ligand to SV2A, and to calculate its inhibitory constant (Ki).

Materials:

-

Test compound: Sdm-8

-

Radioligand: [3H]UCB-J (or another suitable SV2A radioligand)

-

Receptor source: Brain tissue homogenate (e.g., from human or rodent cortex) or cell membranes expressing SV2A.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Levetiracetam (10 µM) or a high concentration of unlabeled UCB-J (1 µM).

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize brain tissue in cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of varying concentrations of Sdm-8 (e.g., 10-11 to 10-5 M).

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd value, e.g., 5 nM for [3H]UCB-J).

-

100 µL of the membrane preparation (containing a defined amount of protein, e.g., 50-100 µg).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Sdm-8 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Sdm-8 is a high-affinity and selective ligand for SV2A. Its in vitro profile makes it an invaluable tool for studying synaptic density and the role of SV2A in both normal physiological processes and in the pathophysiology of neurological and psychiatric disorders. The experimental protocols provided herein offer a framework for the further characterization and application of this important molecule in neuroscience research and drug development. Further studies are warranted to establish a comprehensive selectivity profile and to fully elucidate the downstream consequences of Sdm-8 binding to SV2A on cellular signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [18F]SynVesT-1 / [18F]SDM-8 / [18F]MNI-1126 — PharmaSynth [pharmasynth.eu]

- 4. Good manufacturing procedure production of [F-18] SynVesT-1, a radioligand for in vivo positron emission tomography imaging of synaptic vesicle glycoprotein 2A - UCL Discovery [discovery.ucl.ac.uk]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sdm-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdm-8, also known as [18F]SynVesT-1, is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Sdm-8, consolidating data from preclinical and clinical studies. The document details the methodologies of key experiments, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological and experimental processes using signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in neurodegenerative disease research and the development of novel therapeutics targeting synaptic density.

Introduction

Synaptic loss is a key pathological feature of several neurodegenerative and psychiatric disorders, including Alzheimer's disease.[5] The synaptic vesicle glycoprotein 2A (SV2A) is a transmembrane protein found in presynaptic terminals and is considered a reliable biomarker for synaptic density. Positron Emission Tomography (PET) imaging with radiotracers targeting SV2A allows for the in vivo quantification of synaptic density, offering a powerful tool for early diagnosis, disease progression monitoring, and the evaluation of therapeutic interventions. Sdm-8 has emerged as a promising 18F-labeled PET radiotracer for SV2A imaging, demonstrating favorable characteristics for clinical translation due to the longer half-life of fluorine-18 compared to carbon-11.

Pharmacodynamics

The primary pharmacodynamic property of Sdm-8 is its high-affinity and selective binding to SV2A. This interaction forms the basis of its utility as a PET imaging agent for synaptic density.

Mechanism of Action and Signaling Pathway

Sdm-8 acts as a ligand for SV2A, a protein integral to the synaptic vesicle cycle and essential for neurotransmitter release. While Sdm-8 is a diagnostic radiotracer and not a therapeutic agent, its binding to SV2A allows for the visualization and quantification of this key synaptic component. The SV2A protein is involved in regulating the readily releasable pool of synaptic vesicles and interacts with other synaptic proteins like synaptotagmin to modulate calcium-dependent neurotransmitter release. In neurodegenerative diseases such as Alzheimer's, a decrease in SV2A density has been observed, which can be quantified using Sdm-8 PET imaging.

In Vitro Binding Affinity

In vitro binding assays have demonstrated the high affinity of Sdm-8 for SV2A. The binding affinity is a critical parameter that determines the signal-to-noise ratio in PET imaging.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 0.58 nM |

Pharmacokinetics

The pharmacokinetic profile of Sdm-8 has been characterized in both non-human primates and humans, demonstrating properties suitable for a PET radiotracer, including good brain penetration and favorable kinetics.

Absorption, Distribution, Metabolism, and Excretion

As an intravenously administered radiotracer, absorption is not a relevant pharmacokinetic parameter. Sdm-8 exhibits high uptake in the brain, with the highest concentrations observed in gray matter regions and the lowest in white matter. The metabolism of Sdm-8 is moderate, with a significant fraction of the parent tracer remaining in the plasma at 30 minutes post-injection.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of [18F]Sdm-8 from studies in non-human primates and humans.

Table 1: Pharmacokinetic Parameters of [18F]Sdm-8 in Non-Human Primates

| Parameter | Value | Reference |

| Molar Activity | 241.7 MBq/nmol | |

| Radiochemical Purity | >98% | |

| Peak Brain Uptake (SUV) | >8 | |

| Parent Fraction at 30 min | 42 ± 13% | |

| Plasma Free Fraction (fp) | 43 ± 2% | |

| LogP | 2.32 |

Table 2: Pharmacokinetic and Binding Parameters of [18F]Sdm-8 in Humans

| Parameter | Value | Reference |

| Injected Activity | 177.7 ± 9.7 MBq | |

| Injected Mass | 0.21 ± 0.06 µg | |

| Parent Fraction at 30 min | 25 ± 6% | |

| Plasma Free Fraction (fp) | 0.30 ± 0.02 | |

| Peak Brain Uptake (SUV) in Putamen | ~10 | |

| Distribution Volume (VT) in Temporal Cortex | 19.4 mL/cm³ | |

| Binding Potential (BPND) in Cingulate Cortex | 4.85 |

Experimental Protocols

The characterization of Sdm-8's pharmacokinetic and pharmacodynamic properties relies on a series of well-defined experimental protocols, primarily centered around PET imaging.

Radiosynthesis of [18F]Sdm-8

The radiosynthesis of [18F]Sdm-8 is typically achieved through a nucleophilic substitution reaction on a suitable precursor. An automated synthesis procedure has been developed for GMP-compliant production.

Key Steps:

-

Fluoride-18 production: [18F]Fluoride is produced via a cyclotron.

-

Radiofluorination: The [18F]fluoride is reacted with a precursor molecule, often an iodonium ylide or trimethyltin precursor.

-

Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

-

Formulation: The purified [18F]Sdm-8 is formulated in a sterile, injectable solution.

PET Imaging Studies

PET imaging studies in both non-human primates and humans follow a standardized workflow to ensure data quality and reproducibility.

Protocol Details:

-

Subjects: Studies have been conducted in healthy volunteers and non-human primates (rhesus monkeys).

-

Scanner: High-resolution PET scanners are used, such as the High Resolution Research Tomograph (HRRT).

-

Image Acquisition: Dynamic PET scans are typically acquired for 90 to 120 minutes following the intravenous injection of [18F]Sdm-8.

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound, which is necessary for creating the arterial input function for kinetic modeling.

-

Data Analysis:

-

PET images are reconstructed and co-registered with the subject's magnetic resonance imaging (MRI) scan.

-

Regions of interest (ROIs) are defined on the MRI to generate regional time-activity curves (TACs).

-

TACs are analyzed using kinetic models, such as the one-tissue or two-tissue compartment models, to estimate pharmacokinetic parameters like the total distribution volume (VT).

-

The non-displaceable binding potential (BPND), an index of specific binding, is calculated using a reference region with negligible SV2A density, such as the centrum semiovale (white matter).

-

Conclusion

Sdm-8 is a well-characterized PET radiotracer with high affinity for SV2A, making it a valuable tool for the in vivo quantification of synaptic density. Its favorable pharmacokinetic and pharmacodynamic properties, including high brain uptake and good specific binding signals, support its use in clinical and preclinical research of neurodegenerative and psychiatric disorders. The standardized experimental protocols for its synthesis and use in PET imaging ensure reliable and reproducible data collection. This technical guide provides a comprehensive resource for researchers utilizing Sdm-8 to advance our understanding of synaptic pathology and to facilitate the development of novel therapies.

References

- 1. Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Radiolabeling Sdm-8 with F-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]Sdm-8, also known as [18F]SynVesT-1 or [18F]MNI-1126, is a potent and selective radioligand for the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a crucial protein involved in neurotransmission, making it a valuable biomarker for measuring synaptic density in the brain.[3] Positron Emission Tomography (PET) imaging with [18F]Sdm-8 allows for the in vivo quantification of synaptic density, which is associated with a variety of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, depression, and schizophrenia.[4][5] The favorable characteristics of [18F]Sdm-8, such as high brain uptake, fast and reversible kinetics, and high specific binding, make it a promising tool for clinical research and drug development. The longer half-life of Fluorine-18 (approximately 110 minutes) compared to Carbon-11 offers logistical advantages for multi-center clinical trials.

This document provides a detailed protocol for the radiolabeling of Sdm-8 with Fluorine-18, based on established methodologies. Two primary precursor strategies are presented: the use of an iodonium ylide precursor and a trimethyltin precursor, with the latter generally providing higher radiochemical yields.

Radiolabeling Workflow

The overall workflow for the preparation of [18F]Sdm-8 involves the production of [18F]fluoride, the radiosynthesis step where the fluoride is incorporated into the precursor molecule, followed by purification and formulation of the final product for injection.

Caption: General workflow for the production of [18F]Sdm-8.

Experimental Protocols

Two primary methods for the radiosynthesis of [18F]Sdm-8 have been reported, differing in the choice of precursor. The trimethyltin precursor method is generally favored due to its higher radiochemical yield.

Method 1: Radiolabeling using Trimethyltin Precursor

This method utilizes an enantiomerically pure trimethyltin precursor for a copper-mediated radiofluorination.

Materials:

-

(R)-enantiomer of the trimethyltin precursor of Sdm-8

-

[18F]Fluoride

-

Copper (II) triflate

-

Pyridine

-

N,N-Dimethylacetamide (DMA)

-

Acetonitrile (ACN)

-

Water for Injection

-

Sterile saline

-

C18 Sep-Pak cartridge

-

Alumina N Sep-Pak cartridge

-

Semi-preparative HPLC system with a C18 column

-

Sterile filter (0.22 µm)

Procedure:

-

[18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride, obtained from a cyclotron, on a quaternary methyl ammonium (QMA) anion-exchange cartridge. Elute the [18F]fluoride from the cartridge with a mixture of acetonitrile and water.

-

Azeotropic Drying: Dry the eluted [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Radiolabeling Reaction:

-

To the dried [18F]fluoride, add a solution of the trimethyltin precursor, copper (II) triflate, and pyridine in N,N-dimethylacetamide (DMA).

-

Seal the reaction vessel and heat at 110 °C for 20 minutes.

-

-

Quenching and Dilution: After cooling, quench the reaction by adding a mixture of acetonitrile and water.

-

Purification:

-

Purify the crude reaction mixture using a semi-preparative HPLC system equipped with a C18 column.

-

Collect the fraction corresponding to [18F]Sdm-8.

-

-

Formulation:

-

Dilute the collected HPLC fraction with sterile water.

-

Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [18F]Sdm-8.

-

Wash the cartridge with sterile water.

-

Elute the [18F]Sdm-8 from the cartridge with ethanol.

-

Dilute the ethanol eluate with sterile saline for injection.

-

Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Method 2: Radiolabeling using Iodonium Ylide Precursor

This method employs an iodonium ylide precursor for the radiofluorination.

Materials:

-

Iodonium ylide precursor of Sdm-8

-

[18F]Fluoride

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Water for Injection

-

Sterile saline

-

Semi-preparative HPLC system with a C18 column and a chiral column

-

Sterile filter (0.22 µm)

Procedure:

-

[18F]Fluoride Trapping and Elution: As described in Method 1.

-

Azeotropic Drying: To the eluted [18F]fluoride, add a solution of K222 and K2CO3 in acetonitrile/water and dry azeotropically.

-

Radiolabeling Reaction:

-

Add a solution of the iodonium ylide precursor in DMF to the dried [18F]fluoride/K222/K2CO3 complex.

-

Seal the reaction vessel and heat at 140-150 °C for 20 minutes. Note: Heating above 120 °C may lead to racemization.

-

-

Quenching and Dilution: After cooling, quench the reaction with a mixture of acetonitrile and water.

-

Purification:

-

Due to potential racemization, a two-step HPLC purification is often necessary.

-

First, purify the crude mixture on a reverse-phase C18 column.

-

Then, separate the enantiomers using a reverse-phase chiral column to isolate the desired (R)-[18F]Sdm-8.

-

-

Formulation: As described in Method 1.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis and performance of [18F]Sdm-8.

Table 1: Radiosynthesis Parameters for [18F]Sdm-8

| Parameter | Trimethyltin Precursor | Iodonium Ylide Precursor | Reference(s) |

| Radiochemical Yield (RCY) | ~24% (decay-uncorrected) | ~2% (decay-uncorrected) | |

| Molar Activity (Am) | 241.7 ± 60 GBq/µmol (EOS) | 25.6 MBq/nmol (EOS) | |

| Radiochemical Purity | >98% | >99% | |

| Enantiomeric Purity | >98% | >99% (after chiral HPLC) | |

| Total Synthesis Time | ~90-95 minutes | ~120 minutes |

EOS: End of Synthesis

Table 2: In Vivo and In Vitro Properties of [18F]Sdm-8

| Parameter | Value | Reference(s) |

| SV2A Binding Affinity (Ki) | 0.58 nM | |

| LogP | 2.32 | |

| Plasma Free Fraction (fp) | 40-43% | |

| Metabolism (Parent @ 30 min) | ~42-62% | |

| Peak Brain Uptake (SUV) | > 8-10 |

SUV: Standardized Uptake Value

Quality Control

The final [18F]Sdm-8 product must undergo rigorous quality control testing to ensure its suitability for human administration.

Table 3: Quality Control Specifications for [18F]Sdm-8

| Test | Specification |

| Appearance | Clear, colorless, free of particulate matter |

| pH | 4.5 - 7.5 |

| Radiochemical Purity | ≥ 95% |

| Enantiomeric Purity | ≥ 95% |

| Radionuclidic Purity | ≥ 99.5% [18F] |

| Residual Solvents | Within USP limits (e.g., Ethanol, Acetonitrile) |

| Bacterial Endotoxins | < 175 EU/V |

| Sterility | Sterile |

SV2A and its Role in Synaptic Transmission